2-(2,3-dibromopropoxy)tetrahydro-2H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran is a chemical compound with the molecular formula C8H14Br2O2 and a molecular weight of 302.00 g/mol. It is an intermediate in the synthesis of diacylglycerol analogs, which are potential second-messenger antagonists. This compound is characterized by its colorless oil appearance and solubility in solvents such as chloroform, dichloromethane, dimethyl sulfoxide, and ethyl acetate.
Vorbereitungsmethoden
The synthesis of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves the reaction of tetrahydro-2H-pyran with 2,3-dibromopropanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like potassium carbonate to facilitate the process . The reaction is carried out at room temperature and monitored using techniques such as thin-layer chromatography (TLC) to ensure completion .
Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Chemischer Reaktionen
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form carboxylic acids or other oxidized products.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various reducing or oxidizing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of diacylglycerol analogs, which are studied for their potential as second-messenger antagonists.
Biology: The compound’s derivatives are explored for their biological activities, including potential therapeutic applications.
Medicine: Research into the compound’s analogs may lead to the development of new drugs targeting specific signaling pathways.
Industry: The compound is used in the production of various chemical products, including polymers and other organic compounds.
Wirkmechanismus
The mechanism of action of 2-(2,3-dibromopropoxy)tetrahydro-2H-pyran involves its interaction with molecular targets in biological systems. As an intermediate in the synthesis of diacylglycerol analogs, it may influence signaling pathways by acting as a second-messenger antagonist. The exact molecular targets and pathways involved depend on the specific analogs synthesized from this compound.
Vergleich Mit ähnlichen Verbindungen
2-(2,3-Dibromopropoxy)tetrahydro-2H-pyran can be compared with similar compounds such as:
2-(3-Bromopropoxy)tetrahydro-2H-pyran: This compound has a similar structure but with only one bromine atom, making it less reactive in substitution reactions.
2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a bromomethyl group instead of the dibromopropoxy group, leading to different reactivity and applications.
The uniqueness of this compound lies in its dibromopropoxy group, which provides distinct reactivity and potential for various chemical transformations .
Eigenschaften
IUPAC Name |
2-(2,3-dibromopropoxy)oxane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Br2O2/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSNLJGFDBBJAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCC(CBr)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Br2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.